1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.: 959582-69-5

Cat. No.: VC1996342

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959582-69-5 |

|---|---|

| Molecular Formula | C12H11BrN2O2 |

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |

| Standard InChI Key | GKWQVACDLZXGEF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O |

| Canonical SMILES | CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

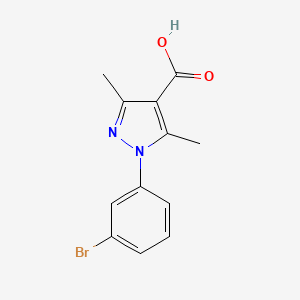

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. It features a pyrazole core structure with specific substituents: a 3-bromophenyl group at position 1, methyl groups at positions 3 and 5, and a carboxylic acid functional group at position 4. This particular arrangement of functional groups contributes to its unique chemical and biological properties.

Chemical Identifiers

The compound is uniquely identified through various systematic nomenclature systems and registry numbers, as presented in Table 1.

Table 1: Chemical Identifiers of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 959582-69-5 |

| Molecular Formula | C12H11BrN2O2 |

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |

| Standard InChIKey | GKWQVACDLZXGEF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O |

| PubChem CID | 2763997 |

Physical and Chemical Properties

The physical and chemical properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid determine its behavior in different environments and its suitability for various applications. These properties are essential for understanding its reactivity, stability, and handling requirements.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics detailed in Table 2.

Table 2: Physical Properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Chemical Properties

The compound exhibits chemical properties characteristic of both pyrazole derivatives and carboxylic acids:

-

Acidity: With a predicted pKa of 3.03±0.32, the carboxylic acid group is moderately acidic, allowing for salt formation with bases .

-

Reactivity of the Carboxylic Acid Group: The carboxylic acid moiety can participate in typical reactions including esterification, amidation, reduction, and decarboxylation.

-

Halogen Reactivity: The bromine atom on the phenyl ring provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions).

-

Aromaticity: The pyrazole ring exhibits aromatic character, contributing to the compound's stability and reactivity patterns.

Applications and Biological Activities

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has potential applications in various fields, particularly in pharmaceutical research and development.

Pharmaceutical Research

Pyrazole derivatives, including those with bromophenyl substituents, have been explored for various biological activities:

-

Antimicrobial Properties: Many pyrazole derivatives exhibit antifungal and antibacterial activities, making them candidates for developing new antimicrobial agents.

-

Anticancer Potential: Some pyrazole derivatives have shown anticancer properties, suggesting this compound might be of interest in cancer research.

-

Anti-inflammatory Activity: Pyrazole derivatives are known for potential anti-inflammatory effects, which might extend to this specific compound.

Chemical Research and Development

As a versatile chemical intermediate, the compound can be utilized in:

-

Synthetic Building Block: The carboxylic acid group and bromine substituent provide sites for further functionalization, making it valuable in constructing more complex molecules.

-

Structure-Activity Relationship Studies: The compound can serve as a reference structure in studies exploring how structural modifications affect biological activity.

-

Material Science: Pyrazole derivatives have applications in the development of advanced materials, including liquid crystals and polymers.

Comparison with Related Compounds

To better understand the properties and potential applications of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, it is helpful to compare it with structurally related compounds.

Comparison with Positional Isomers

The 4-bromophenyl isomer (1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole) differs in the position of the bromine atom on the phenyl ring. While the 3-bromophenyl derivative has bromine at the meta position, the 4-bromophenyl derivative has it at the para position. This difference can affect:

-

Electronic Distribution: Different electron distribution impacts reactivity.

-

Molecular Geometry: Altered spatial arrangement might influence binding to biological targets.

-

Physical Properties: The 4-bromophenyl derivative (without the carboxylic acid group) has a molecular weight of 251.12 g/mol compared to 295.13 g/mol for the compound of interest .

Comparison with Other Functionalized Derivatives

1-(3-bromophenyl)methyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid features an additional methylene (CH2) group between the pyrazole and bromophenyl moieties, resulting in different:

-

Conformational Flexibility: The additional methylene group provides more rotational freedom.

-

Molecular Weight: This derivative has a higher molecular weight of 309.16 g/mol .

-

Binding Properties: The increased flexibility might affect how it interacts with potential biological targets.

| Supplier | Purity | Package Size | Price (USD) |

|---|---|---|---|

| Matrix Scientific | >95% | 500 mg | $244 |

| Matrix Scientific | >95% | 1 g | $304 |

| Matrix Scientific | >95% | 5 g | $698 |

| American Custom Chemicals Corporation | 95.00% | 1 g | $771.89 |

| American Custom Chemicals Corporation | 95.00% | 5 g | $1233.77 |

| Sigma-Aldrich (Key Organics) | 95% | Not specified | Not available |

Source: Pricing information as of December 2021 .

The significant price variation between suppliers highlights the importance of comparing options when sourcing this compound for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume